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molecular formula C12H26O4 B048018 1,1,3,3-Tetraethoxy-2-methylpropane CAS No. 10602-37-6

1,1,3,3-Tetraethoxy-2-methylpropane

Cat. No. B048018
M. Wt: 234.33 g/mol
InChI Key: XTYLJMKJLMHFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04028084

Procedure details

A solution of one equivalent of diethoxymethyl acetate and one equivalent of a ethyl propenyl ether/ethanol mixture is stirred at ambient temperature for 30 min. followed by the addition of 1.3 equivalents of triethyl orthoformate. After cooling to 5° C. 1.5 ml. of boron trifluoride etherate is added and the resulting exotherm (5° to 37° C.) is controlled with an ice bath. After stirring at ambient temperature overnight the yellow reaction solution is diluted with ether and washed with water, saturated aqueous sodium bicarbonate and again with water. Drying (MgSO4) followed by solvent removal afforded a 92% yield of oil which is shown by glc to be ~80% pure product, δ(TMS, CDCl3) 4.44 (d, 2H, CH--O); 3.3-4.0 (complex, 8H, ethyl methylene), ~2.1 (m, 1H, CH3 --CH), 1.1 (t, 12H, ethyl methyls), and 1.0 (d, 3H, CH3 --CH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl propenyl ether ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
92%

Identifiers

REACTION_CXSMILES
C(O[CH:5]([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8])(=O)C.[CH:12]([O:15][CH2:16][CH3:17])=[CH:13][CH3:14].[CH2:18]([OH:20])[CH3:19].C(OCC)(OCC)OCC.B(F)(F)F.CCOCC>CCOCC>[CH2:10]([O:9][CH:5]([O:6][CH2:7][CH3:8])[CH:13]([CH3:14])[CH:12]([O:20][CH2:18][CH3:19])[O:15][CH2:16][CH3:17])[CH3:11] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(OCC)OCC
Name
ethyl propenyl ether ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC)OCC.C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature overnight the yellow reaction solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting exotherm (5° to 37° C.) is controlled with an ice bath
WASH
Type
WASH
Details
washed with water, saturated aqueous sodium bicarbonate and again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying (MgSO4)
CUSTOM
Type
CUSTOM
Details
followed by solvent removal

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(C(C(OCC)OCC)C)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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